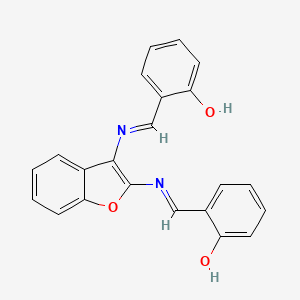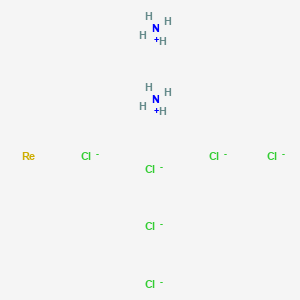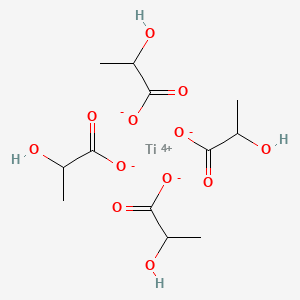
DICHLOROBIS(CYCLOPENTADIENYL)MOLYBDENUM
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlorobis(cyclopentadienyl)molybdenum, also known as molybdocene dichloride, is an organomolybdenum compound with the formula (η⁵-C₅H₅)₂MoCl₂. It is a brownish-green air- and moisture-sensitive powder. This compound is part of the metallocene family, which includes compounds with two cyclopentadienyl anions bound to a metal center. This compound is primarily used in research laboratories to prepare various derivatives .
准备方法
Synthetic Routes and Reaction Conditions
Dichlorobis(cyclopentadienyl)molybdenum is typically synthesized from molybdocene dihydride by treatment with chloroform. The reaction is as follows:
(C5H5)2MoH2+2CHCl3→(C5H5)2MoCl2+2CH2Cl2
This reaction involves the substitution of hydrogen atoms with chlorine atoms, resulting in the formation of this compound .
Industrial Production Methods
While this compound is mainly produced on a laboratory scale, the process involves handling air- and moisture-sensitive reagents under an inert atmosphere, typically using Schlenk techniques.
化学反应分析
Types of Reactions
Dichlorobis(cyclopentadienyl)molybdenum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum compounds.
Reduction: It can be reduced to form lower oxidation state molybdenum compounds.
Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of Grignard reagents or organolithium compounds .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield molybdenum(VI) compounds, while reduction can produce molybdenum(II) compounds. Substitution reactions can result in a variety of organomolybdenum compounds with different functional groups .
科学研究应用
Dichlorobis(cyclopentadienyl)molybdenum has several scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing various organomolybdenum compounds and as a catalyst in organic reactions.
作用机制
The mechanism by which dichlorobis(cyclopentadienyl)molybdenum exerts its effects involves its interaction with biological molecules. The compound can bind to DNA and proteins, potentially disrupting cellular processes. Its anti-cancer activity is thought to be related to its ability to interfere with DNA replication and repair mechanisms .
相似化合物的比较
Similar Compounds
Ferrocene: An iron-based metallocene with similar structural features but different chemical properties.
Zirconocene dichloride: A zirconium-based metallocene with similar reactivity but different applications.
Vanadocene dichloride: A vanadium-based metallocene with distinct chemical behavior and uses.
Uniqueness
Dichlorobis(cyclopentadienyl)molybdenum is unique due to its specific reactivity and potential biological activity. Unlike ferrocene, which is relatively inert, this compound can undergo a variety of chemical transformations. Compared to zirconocene and vanadocene dichlorides, it has shown potential anti-cancer activity, making it a compound of interest in medicinal chemistry .
属性
CAS 编号 |
12793-13-4 |
|---|---|
分子式 |
C10H10Cl2Mo |
分子量 |
297.0324 |
同义词 |
DICHLOROBIS(CYCLOPENTADIENYL)MOLYBDENUM& |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


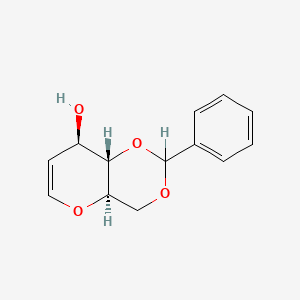

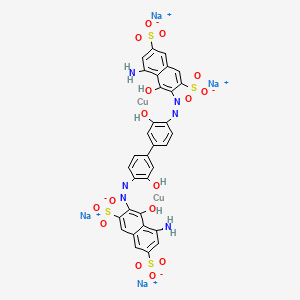
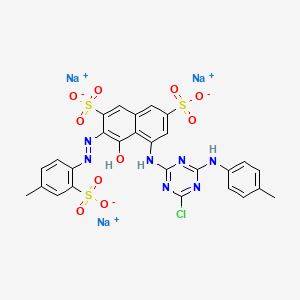
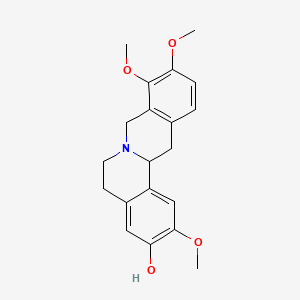
![(13Z)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,11-trien-5-one](/img/structure/B1143851.png)
